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Compound of Interest

Compound Name: 3-Ethyl-1-pentene

Cat. No.: B6595685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-ethyl-
1-pentene (CAS No: 4038-04-4, Molecular Formula: C₇H₁₄), a valuable building block in

organic synthesis. The document details its characteristic signatures in Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed

experimental protocols and visual representations of key chemical relationships.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3-ethyl-1-pentene.

¹H NMR Data (Predicted)
As experimental ¹H NMR data for 3-ethyl-1-pentene is not readily available in the public

domain, a predicted spectrum has been generated based on established chemical shift

principles and spectral database comparisons of structurally similar compounds.
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H-1 (a) ~5.75 ddd 1H
J_ab ≈ 17, J_ac

≈ 10, J_ad ≈ 7

H-1 (b) ~4.95 d 1H J_ab ≈ 17

H-1 (c) ~4.90 d 1H J_ac ≈ 10

H-3 (d) ~2.00 m 1H -

H-4, H-4' ~1.40 q 4H J ≈ 7.5

H-5, H-5' ~0.85 t 6H J ≈ 7.5

Note: These are predicted values and may differ slightly from experimental results.

¹³C NMR Data
The following table presents the experimental ¹³C NMR chemical shifts for 3-ethyl-1-pentene.

Carbon Chemical Shift (δ, ppm)

C-1 ~142

C-2 ~112

C-3 ~50

C-4, C-4' ~25

C-5, H-5' ~12

Data sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy Data
The key absorption bands observed in the infrared spectrum of 3-ethyl-1-pentene are detailed

below.
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium =C-H stretch

~2960 Strong C-H stretch (alkane)

~1640 Medium C=C stretch

~1460 Medium C-H bend (alkane)

~990 and ~910 Strong =C-H bend (out-of-plane)

Data obtained from the NIST/EPA Gas-Phase Infrared Database.[1]

Mass Spectrometry (MS) Data
The mass spectrum of 3-ethyl-1-pentene is characterized by the following major fragments.

m/z Relative Intensity Proposed Fragment

98 Low [M]⁺ (Molecular Ion)

69 High [M - C₂H₅]⁺

55 Medium [C₄H₇]⁺

41 High [C₃H₅]⁺ (Allyl Cation)

29 Medium [C₂H₅]⁺

Data sourced from the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 3-ethyl-1-pentene (5-10 mg) is prepared in an appropriate

deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of
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tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz (or higher)

spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a

sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2

seconds.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,

typically operating at 100 MHz. A spectral width of 0-220 ppm is used, with proton decoupling

to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans

and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural

abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Sample Preparation: For neat liquid analysis, a single drop of 3-ethyl-1-pentene is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Alternatively, for gas-phase analysis, a small amount of the sample is injected into an

evacuated gas cell.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or the pure solvent if a solution is used) is

recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: 3-Ethyl-1-pentene, being a volatile liquid, is typically introduced into the

mass spectrometer via a gas chromatography (GC) system for separation and purification prior

to analysis. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether)

is injected into the GC.

Ionization and Analysis: Electron ionization (EI) is the standard method used. The sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation. The resulting positively charged ions are accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A

detector then records the abundance of each ion.
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Visualizations
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway of 3-ethyl-1-pentene upon

electron ionization.
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Caption: Primary fragmentation of 3-ethyl-1-pentene in EI-MS.

Spectroscopic Analysis Workflow
This diagram outlines the general workflow for the comprehensive spectroscopic analysis of an

organic compound like 3-ethyl-1-pentene.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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